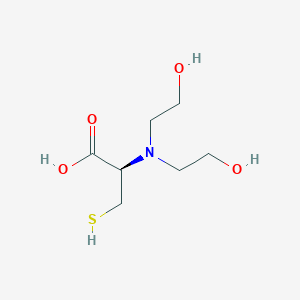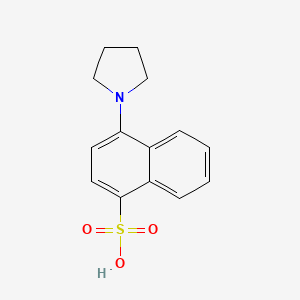
5-Amino-2-(3,4-dimethylanilino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(3,4-dimethylanilino)benzoic acid is an organic compound characterized by its molecular structure, which includes an amino group, a dimethylanilino group, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(3,4-dimethylanilino)benzoic acid typically involves the following steps:
Nitration: The starting material, 3,4-dimethylaniline, undergoes nitration to introduce a nitro group, forming 3,4-dimethylnitrobenzene.
Reduction: The nitro group is then reduced to an amino group, yielding 3,4-dimethylaniline.
Coupling Reaction: The resulting 3,4-dimethylaniline is coupled with a benzoic acid derivative to form the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-2-(3,4-dimethylanilino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The benzoic acid moiety can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-Amino-2-(3,4-dimethylanilino)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the benzoic acid moiety can participate in hydrogen bonding and other interactions. These properties make it useful in various biological and chemical processes.
Comparación Con Compuestos Similares
3,4-Dimethylaniline: A structural analog with similar properties but lacking the benzoic acid moiety.
2,4-Dimethylaniline: Another structural analog with a different position of the methyl groups.
5-Amino-2-(2,4-dimethylanilino)benzoic acid: A compound with a similar structure but different positioning of the amino and methyl groups.
Uniqueness: 5-Amino-2-(3,4-dimethylanilino)benzoic acid is unique due to its specific arrangement of functional groups, which allows for distinct chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications
Propiedades
Número CAS |
804444-70-0 |
|---|---|
Fórmula molecular |
C15H16N2O2 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
5-amino-2-(3,4-dimethylanilino)benzoic acid |
InChI |
InChI=1S/C15H16N2O2/c1-9-3-5-12(7-10(9)2)17-14-6-4-11(16)8-13(14)15(18)19/h3-8,17H,16H2,1-2H3,(H,18,19) |
Clave InChI |
ALIVWOOHMSQECA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=C(C=C(C=C2)N)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B15159270.png)



![N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium](/img/structure/B15159288.png)



![2-{[10-(Thiophen-3-YL)decyl]oxy}oxane](/img/structure/B15159309.png)
![4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one](/img/structure/B15159316.png)


![1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B15159350.png)

